5-fluoro-2-(1H-pyrazol-1-yl)aniline
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c10-7-2-3-9(8(11)6-7)13-5-1-4-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDVVPYFPNQSLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization of Fluorinated Pyrazolylanilines in Heterocyclic Chemistry
Heterocyclic compounds, particularly those containing nitrogen, are fundamental to medicinal chemistry. rsc.org The introduction of fluorine into these molecules is a widely recognized strategy for enhancing their therapeutic potential. researchgate.net Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to improved bioavailability and affinity for biological targets. researchgate.netnih.gov
The class of fluorinated pyrazoles has seen a surge in interest since the early 1990s, with a significant portion of research published in recent years. sci-hub.senih.govresearchgate.net These compounds are crucial in medicinal chemistry, drug discovery, and agrochemistry. nih.gov The synthesis of fluorinated pyrazoles can be achieved through various methods, including direct fluorination of a pyrazole (B372694) ring or by constructing the ring from fluorinated precursors. sci-hub.segoogle.com Pyrazolylanilines that are fluorinated represent a specific and promising subclass, combining the advantageous properties of fluorine with the established biological relevance of the pyrazole and aniline (B41778) scaffolds.
Significance of the Aniline and Pyrazole Moieties As Bioactive Scaffolds
The molecular architecture of 5-fluoro-2-(1H-pyrazol-1-yl)aniline is built upon two critical pharmacophores: pyrazole (B372694) and aniline (B41778).
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. mdpi.com It is considered a "privileged scaffold" in drug discovery due to its presence in numerous approved therapeutic agents. nih.gov The metabolic stability of the pyrazole nucleus is a key factor in its widespread use. nih.gov Pyrazole derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. rsc.orgnih.govmdpi.comresearchgate.net Several blockbuster drugs, such as the kinase inhibitors ibrutinib (B1684441) and ruxolitinib, feature a pyrazole core, highlighting its importance in modern medicine. nih.gov
The aniline moiety, a benzene (B151609) ring substituted with an amino group, is also a cornerstone in medicinal chemistry. When combined with a pyrazole ring, it can form potent bioactive compounds. For example, certain aniline-derived pyrazole compounds have shown selective activity against multidrug-resistant bacteria. nih.gov The amino group of aniline provides a convenient handle for further chemical modifications, allowing for the synthesis of diverse compound libraries for drug discovery programs. A related compound, 2-(1H-pyrazol-5-yl) aniline, has been synthesized and investigated for its properties as a corrosion inhibitor. researchgate.net
Exploration of Biological Activities and Molecular Mechanisms
In Vitro Assessment of Antimicrobial Activity
The antimicrobial properties of 5-fluoro-2-(1H-pyrazol-1-yl)aniline and its derivatives have been a subject of scientific inquiry, with studies focusing on its efficacy against both bacterial and fungal pathogens. The presence of a fluorine atom and a pyrazole (B372694) ring, both common pharmacophores in antimicrobial agents, has prompted these investigations.
Antibacterial Efficacy Against Specific Pathogens
Research has indicated that derivatives of pyrazole-containing anilines exhibit notable antibacterial activity, particularly against Gram-positive bacteria. While specific data on this compound is limited, related compounds have shown potent growth inhibition of various bacterial strains. For instance, certain trifluoromethyl phenyl derived pyrazoles have demonstrated significant efficacy against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The introduction of a fluorine atom into a molecule can enhance its metabolic stability and membrane permeability, which may contribute to increased antibacterial action. Studies on halogenated anilines have also revealed broad-spectrum antimicrobial and antibiofilm activities against pathogens like uropathogenic Escherichia coli and the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).
Table 1: Antibacterial Activity of Related Pyrazole and Aniline (B41778) Derivatives
| Compound Type | Bacterial Strain | Activity Metric (e.g., MIC) | Reference |
|---|---|---|---|
| Trifluoromethyl phenyl derived pyrazoles | Staphylococcus aureus | MIC values as low as 0.78 μg/ml | |
| Halogenated Anilines | Uropathogenic E. coli | MICs of 100-200 μg/mL |
Antifungal Efficacy Against Specific Fungal Strains
The potential of pyrazole and triazole derivatives as antifungal agents has been explored, with some compounds showing promising activity against various fungal strains. For example, certain dipeptides containing a 1,2,4-triazolyl moiety have demonstrated greater potency than the standard antifungal drug fluconazole against Aspergillus versicolor and Aspergillus flavus. The mechanism of action for many antifungal azoles involves the inhibition of sterol 14-α demethylase, a key enzyme in fungal cell membrane biosynthesis. While direct studies on the antifungal activity of this compound are not widely available, the structural similarities to known antifungal agents suggest it could be a candidate for further investigation. Research on 5-fluorouridine, a related fluorinated compound, has shown it to be effective against Candida albicans and Candida parapsilosis by reducing their virulence.
Investigation of Anticancer Potential in Cellular Models
The anticancer properties of pyrazole derivatives have been an active area of research, with studies focusing on their ability to inhibit cancer cell growth and induce programmed cell death.
Inhibition of Cellular Proliferation
Numerous studies have demonstrated the antiproliferative effects of pyrazole-containing compounds against various cancer cell lines. For instance, a series of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives showed high antiproliferative activity against MCF-7 (breast cancer) and B16-F10 (melanoma) cancer cell lines. Similarly, newly synthesized pyrazole-thiazol-4-one hybrids exhibited potent antiproliferative actions against breast cancer cell lines T-47D and MDA-MB-231. The anticancer drug 5-fluorouracil (5-FU), a well-known fluorinated pyrimidine (B1678525), inhibits the proliferation of various cancer cells, including colorectal and nasopharyngeal cancer cell lines.
Table 2: Antiproliferative Activity of Related Pyrazole Derivatives
| Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | MCF-7 | 1.88 ± 0.11 μM | |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivative | B16-F10 | 2.12 ± 0.15 μM | |
| Pyrazole-thiazol-4-one hybrid | MDA-MB-231 | 0.62 - 58.01 µM |
Induction of Apoptosis Pathways
In addition to inhibiting proliferation, some pyrazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, certain pyrazole-thiazol-4-one hybrids were found to induce apoptosis in MDA-MB-231 breast cancer cells and cause cell cycle arrest at the G2/M phase. The established anticancer agent 5-fluorouracil is known to induce caspase-dependent apoptosis in human colorectal cancer cells. Apoptosis is a critical mechanism for eliminating cancerous cells, and compounds that can trigger this process are valuable in cancer therapy. The process of apoptosis can be mediated through various pathways, including the activation of caspases, which are a family of protease enzymes playing essential roles in programmed cell death.
Enzyme Inhibition Studies (e.g., DPP-IV inhibition for related compounds)
The pyrazole scaffold is present in a variety of biologically active molecules that act as enzyme inhibitors. A notable example is the inhibition of Dipeptidyl Peptidase-4 (DPP-IV), an enzyme involved in glucose homeostasis. Inhibition of DPP-IV is a therapeutic approach for managing type 2 diabetes. Several pyrazole derivatives have been reported as potent DPP-IV inhibitors. For instance, certain pyrazole-containing β-amino carbonyl compounds have been evaluated as DPP-IV inhibitors. The pyrazole ring system can facilitate interactions with the active site of DPP-IV, contributing to the inhibitory activity. While there is no specific data on the DPP-IV inhibitory activity of this compound, its structural components suggest that it or its derivatives could be explored for such properties. The inclusion of fluorine in enzyme inhibitors can also offer mechanistic advantages in their development.
Target Identification and Validation
At present, specific biological targets for this compound have not been definitively identified in publicly available scientific literature. The process of target identification typically involves a range of techniques such as affinity chromatography, expression cloning, and proteomic approaches to isolate and identify the specific proteins or nucleic acids with which a compound interacts. Subsequent validation studies are then crucial to confirm that the interaction with the identified target is responsible for the observed biological effect. For this compound, this foundational research is yet to be published, precluding a detailed discussion on its validated molecular targets.
Kinetic Characterization of Enzyme Inhibition
Detailed kinetic studies characterizing the enzyme inhibitory properties of this compound are not currently available in the public domain. Such studies are essential to understand the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), and to determine key kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). While related fluorinated pyrazole compounds have been investigated as inhibitors of enzymes like pyruvate dehydrogenase kinase 1 (PDK1), specific kinetic data for this compound is lacking.
Receptor Binding Assays and Ligand-Target Interactions
Comprehensive receptor binding assays for this compound have not been reported in the accessible scientific literature. These assays are fundamental in determining the affinity and selectivity of a compound for specific receptors. Techniques such as radioligand binding assays or surface plasmon resonance would be employed to quantify the binding kinetics and affinity (dissociation constant, Kₔ). Without such data, a detailed analysis of the ligand-target interactions of this compound at the receptor level remains speculative.
Cellular Pathway Modulation Studies
The influence of this compound on specific cellular signaling pathways is an area that requires further investigation. Studies on how this compound may alter pathways crucial for cell proliferation, survival, or inflammation have not been published. Techniques such as western blotting, reporter gene assays, and transcriptomic analysis would be necessary to elucidate which cellular pathways are modulated by this compound and to understand the downstream functional consequences of these modulations.
Oxidative Stress Modulation
While direct studies on the effect of this compound on oxidative stress are not available, research on the parent molecule, aniline, provides some context. Aniline exposure has been shown to induce oxidative stress, characterized by lipid peroxidation and protein oxidation. nih.govresearchgate.net This is often associated with an increase in reactive oxygen species (ROS) and reactive nitrogen species (RNS). utmb.edu For instance, studies on aniline hydrochloride in rats demonstrated a dose-dependent increase in splenic lipid peroxidation and protein carbonyl content, indicating oxidative damage. nih.govresearchgate.net Furthermore, aniline exposure has been linked to increased expression of inducible nitric oxide synthase (iNOS), which can contribute to the formation of RNS and subsequent protein nitration. utmb.edu
Structure Activity Relationship Sar Studies of 5 Fluoro 2 1h Pyrazol 1 Yl Aniline Derivatives
Design Principles for Structural Modification
The systematic modification of the 5-fluoro-2-(1H-pyrazol-1-yl)aniline scaffold can be approached by considering three key regions of the molecule: the aniline (B41778) ring, the pyrazole (B372694) heterocycle, and the linker region that, in some derivatives, connects these two moieties.
Substituent Effects on the Aniline Ring
The aniline ring of this compound offers multiple positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. The amino group (-NH2) is a strong activating group, directing electrophilic aromatic substitution to the ortho and para positions. libretexts.orgchemistrysteps.com However, this high reactivity can sometimes lead to over-functionalization. libretexts.org
To control reactivity and achieve selective substitution, the amino group can be acetylated to form an amide. This acetamido group is still an ortho, para-director but is less activating, allowing for more controlled reactions. libretexts.orgchemistrysteps.com The nature of the substituent on the aniline ring can significantly influence the basicity of the arylamine. Electron-donating groups tend to increase basicity, while electron-withdrawing groups decrease it. chemistrysteps.com
In the context of SAR, introducing various substituents on the aniline ring can modulate the compound's interaction with its biological target. For instance, in a series of dianilinotripyrrins, para-substituted aniline moieties exhibited different dimerization dynamics compared to their meta-substituted counterparts, suggesting that the position of the substituent can influence intermolecular interactions. chemrxiv.org Similarly, in a study of trifluoromethyl-substituted pyrazole derivatives, various substitutions on the aniline ring, including chloro, methyl, and additional trifluoromethyl groups, resulted in potent antibacterial agents. nih.gov
Table 1: Impact of Aniline Ring Substituents on Antibacterial Activity of Pyrazole Derivatives
| Substituent on Aniline Ring | Resulting Activity | Reference |
|---|---|---|
| N-phenyl | Moderate activity | nih.gov |
| Trifluoromethyl | Potent activity | nih.gov |
| Dihalogenated (e.g., 3-chloro-4-fluoro) | Potent growth inhibitors | nih.gov |
Modifications of the Pyrazole Heterocycle
Synthetic strategies for modifying the pyrazole ring often involve the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. nih.gov This allows for the introduction of a wide variety of substituents. For example, in the synthesis of pyrazolo[1,5-a]quinazolines, alterations to the aryl substituents on the pyrazole ring were a key part of the SAR exploration. nih.gov
The electronic nature of substituents on the pyrazole ring can have a significant impact on biological activity. For instance, the presence of electron-withdrawing groups like 4-F or 4-Br on an aryl ring attached to the pyrazole was found to be important for antituberculosis activity in one study. researchgate.net In another example, the substitution pattern on the pyrazole ring of pyrazolo[1,5-a]pyrimidines was shown to influence their photophysical properties, with electron-donating groups enhancing absorption and emission. rsc.org
Linker Region Modifications
Studies on other molecular scaffolds have shown that the linker is not merely a spacer but can contribute to binding and even thermal stability. nih.gov For example, in a series of lytic polysaccharide monooxygenases, the deletion of a linker region had a major influence on the enzyme's ability to degrade a polysaccharide substrate. nih.gov While specific examples for this compound derivatives are not detailed in the provided search results, the general principle of the linker's importance in modular molecules is well-established.
Impact of Fluorine Substitution on Biological Activity and Reactivity
The incorporation of fluorine atoms into drug candidates is a common strategy in medicinal chemistry due to the unique properties of the carbon-fluorine bond. nih.gov The high electronegativity and small size of fluorine can lead to increased metabolic stability, enhanced lipophilicity, and improved binding affinity to target proteins. nih.gov
In the context of this compound, the fluorine atom at the 5-position of the aniline ring is expected to influence the electronic properties of the ring, making it less susceptible to oxidative metabolism. This can lead to improved bioavailability. The presence of fluorine has been shown to be advantageous in various heterocyclic compounds, contributing to a range of biological activities including anticancer and anti-inflammatory effects. nih.govnih.gov
For instance, studies on fluorinated indazoles have shown that the position of the fluorine atom can dramatically impact biological activity. nih.gov In one case, a 6-fluoroindazole derivative showed significantly enhanced inhibitory potency and oral bioavailability compared to its 4-fluoro counterpart. nih.gov This highlights the importance of the specific placement of fluorine atoms in drug design.
The reactivity of the aniline ring is also modulated by the fluorine substituent. Arylamines are generally highly reactive towards electrophilic aromatic substitution. libretexts.org The electron-withdrawing nature of the fluorine atom can help to temper this reactivity, potentially leading to more selective chemical transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are represented by molecular descriptors. nih.govej-chem.org This approach can aid in the prediction of the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov
Descriptor Selection and Calculation
The foundation of a robust QSAR model lies in the careful selection and calculation of molecular descriptors. nih.gov These descriptors quantify various aspects of a molecule's structure and properties. They can be broadly categorized into:
1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts. chemrxiv.org
2D Descriptors: These are derived from the 2D representation of the molecule and describe connectivity and topology. chemrxiv.org
3D Descriptors: These are calculated from the 3D coordinates of the atoms and include information about the molecule's shape and surface area. chemrxiv.org
Quantum Chemical Descriptors: These are obtained from quantum mechanical calculations and describe electronic properties such as HOMO and LUMO energies, which relate to a molecule's reactivity. ucsb.edu
The selection of appropriate descriptors is a critical step in QSAR modeling. nih.gov A good set of descriptors will be representative of the molecular features responsible for the observed biological activity. Various software tools are available for the calculation of a wide range of molecular descriptors. chemrxiv.orgyoutube.com For a series of this compound derivatives, a combination of electronic, steric, and lipophilic descriptors would likely be employed to build a predictive QSAR model.
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Information Encoded | Reference |
|---|---|---|---|
| Constitutional (1D) | Molecular Weight, Number of H-bond acceptors | Basic molecular properties | ucsb.edu |
| Topological (2D) | Connectivity indices | Atomic arrangement and bonding | chemrxiv.org |
| Geometrical (3D) | Molecular surface area | Molecular size and shape | chemrxiv.org |
| Electronic (Quantum) | HOMO/LUMO energies, Dipole moment | Reactivity, Polarity | ucsb.edu |
By systematically exploring the SAR of this compound derivatives through strategic modifications and employing computational tools like QSAR, researchers can gain valuable insights into the key structural features required for desired biological activity, ultimately guiding the design of more potent and selective therapeutic agents.
Model Development and Validation
Quantitative Structure-Activity Relationship (QSAR) models for derivatives of this compound are developed to mathematically describe the relationship between the chemical structures of these compounds and their biological activities. These models are crucial for predicting the potency of novel derivatives, thereby guiding the synthesis of more effective kinase inhibitors. The development process involves compiling a dataset of related compounds with known activities, calculating molecular descriptors, and then using statistical methods to generate a predictive model.
A key aspect of QSAR modeling is rigorous validation to ensure the model is robust, stable, and has high predictive power. A common approach involves both internal and external validation techniques. For instance, in a 3D-QSAR study on a series of pyrazole-based RET kinase inhibitors, a dataset of 35 compounds was utilized. nih.gov This dataset was split into a training set of 27 molecules to build the model and a test set of 8 molecules for external validation. nih.gov
The statistical quality of the developed models is assessed using several metrics. The leave-one-out cross-validated correlation coefficient (q²) is a measure of the internal predictive ability of the model. The non-cross-validated correlation coefficient (r²) indicates the fit of the model to the training data. The standard error of estimate (SEE) and the F-value from the partial least squares (PLS) analysis are also critical indicators of the model's statistical significance. nih.gov For a model to be considered reliable, it must have a q² value greater than 0.5 and an r² value greater than 0.6.
External validation is performed using a test set of compounds that were not used in the model's development. The predictive ability of the model on this external set is evaluated by the predictive r² (r²_pred), which should ideally be greater than 0.5 for a model with good predictive power. nih.gov These validation steps ensure that the model is not overfitted to the training data and can genuinely predict the activity of new compounds. nih.govwisdomlib.org
Table 1: Statistical Validation of a 3D-QSAR CoMFA Model for Pyrazole-Based Kinase Inhibitors
| Parameter | Value | Description |
|---|---|---|
| q² (Cross-validated r²) | 0.649 | Indicates good internal model predictivity. |
| r² (Non-cross-validated r²) | 0.955 | Shows a strong correlation between experimental and predicted activities for the training set. |
| Optimal Number of Components (ONC) | 6 | The number of latent variables used to build the PLS model that yields the highest q². |
| Standard Error of Estimate (SEE) | 0.189 | A measure of the model's accuracy in fitting the training data. |
| F-value | 158.531 | Indicates the statistical significance of the model. |
| Test Set Size | 8 molecules | Number of compounds used for external validation. |
| Training Set Size | 27 molecules | Number of compounds used to develop the model. |
Data sourced from a 3D-QSAR study on pyrazole derivatives as RET kinase inhibitors. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is another computational technique employed in the study of this compound derivatives to identify the essential three-dimensional arrangement of chemical features required for biological activity. A pharmacophore model serves as a template for designing new molecules or for searching databases to find novel compounds with the desired biological effect. nih.govacs.org
These models are typically generated based on the structures of known active ligands or from the ligand-binding site of the target protein. acs.org For pyrazole-based kinase inhibitors, pharmacophore models often highlight key interaction points such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govmdpi.com For example, the pyrazole ring itself can act as a hydrogen bond donor, a feature often crucial for binding to the hinge region of a kinase's ATP-binding site. mdpi.comnih.gov
Validation of a pharmacophore model is critical to ensure its ability to distinguish between active and inactive compounds. This is often done by screening a database containing known active inhibitors and a large number of decoy molecules. nih.govacs.org A good pharmacophore model will have a high enrichment factor, meaning it preferentially selects active compounds over decoys. The quality of a model can be quantified using metrics such as the area under the curve (AUC) in a Receiver Operating Characteristic (ROC) plot. nih.govacs.org An AUC value close to 1.0 indicates a high-quality model that can reliably identify active compounds. acs.org
For instance, a structure-based pharmacophore model developed for Janus Kinase 3 (JAK3) inhibitors, a class to which pyrazole derivatives belong, identified key features necessary for binding. nih.gov The validation of this model demonstrated its effectiveness in identifying potent inhibitors from a larger set of compounds. nih.govacs.org
Table 2: Key Features of a Validated Pharmacophore Model for Pyrazole-Containing Kinase Inhibitors
| Pharmacophoric Feature | Description | Importance in Kinase Inhibition |
|---|---|---|
| Hydrogen Bond Donor (HBD) | A functional group capable of donating a hydrogen atom to form a hydrogen bond. | Often interacts with key residues in the kinase hinge region, a critical interaction for many inhibitors. nih.govmdpi.com |
| Hydrogen Bond Acceptor (HBA) | A functional group that can accept a hydrogen atom to form a hydrogen bond. | Forms crucial hydrogen bonds with backbone atoms or side chains in the ATP-binding pocket. nih.gov |
| Hydrophobic Center (HY) | A non-polar region of the molecule. | Occupies hydrophobic pockets within the active site, contributing to binding affinity. nih.govmdpi.com |
| Aromatic Ring (AR) | A planar, cyclic, conjugated ring system. | Can engage in π-π stacking or other non-covalent interactions with aromatic residues like phenylalanine or tyrosine in the binding site. nih.gov |
Features are based on pharmacophore models for Janus Kinase (JAK) inhibitors. nih.govacs.org
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic electronic properties of 5-fluoro-2-(1H-pyrazol-1-yl)aniline. These calculations provide a quantitative description of the molecule's electron distribution and orbital energies.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its capacity to accept electrons, behaving as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. researchgate.net
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen atoms of the pyrazole (B372694) ring, indicating these as the likely sites for electrophilic attack. Conversely, the LUMO is anticipated to be distributed over the pyrazole ring and the fluorinated phenyl ring, suggesting these regions are susceptible to nucleophilic attack. The presence of the fluorine atom, being highly electronegative, can influence the energy levels of these orbitals. emerginginvestigators.org
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -5.89 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Note: This data is illustrative and would be determined through specific DFT calculations.
Electrostatic Potential Surface (ESP) Mapping
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. nih.gov The ESP map displays regions of negative potential (electron-rich, typically colored in shades of red) and positive potential (electron-poor, usually shown in shades of blue).
In the case of this compound, the ESP map would likely reveal negative potential around the nitrogen atoms of the pyrazole ring and the amino group, as well as the fluorine atom, making these areas prone to electrophilic attack or hydrogen bonding interactions. researchgate.net Regions of positive potential are expected to be located around the hydrogen atoms of the amino group and the pyrazole ring, indicating sites susceptible to nucleophilic attack. researchgate.net Understanding the ESP is crucial for predicting how the molecule might interact with biological macromolecules. nih.gov
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the binding mode of potential inhibitors. nih.govphyschemres.org
Docking Protocol Optimization
A reliable molecular docking study begins with the careful preparation of both the ligand and the target protein structure. For the ligand, this compound, this involves generating a 3D conformation and assigning appropriate partial charges. For the target protein, which would be selected based on the therapeutic goal, the process includes adding hydrogen atoms, assigning protonation states to amino acid residues, and defining the binding site. The docking algorithm and scoring function are then chosen and validated to ensure they can accurately reproduce known binding poses.
Analysis of Binding Poses and Interaction Networks
Upon successful docking of this compound into the active site of a hypothetical target protein, the resulting binding poses are analyzed to identify key interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking. For instance, the amino group and the pyrazole nitrogen atoms could act as hydrogen bond donors or acceptors, while the phenyl and pyrazole rings could engage in hydrophobic and aromatic interactions with the protein's residues. The fluorine atom may also participate in specific interactions, such as forming halogen bonds or interacting with backbone amides. nih.gov
Table 2: Hypothetical Docking Results for this compound with a Kinase Target
| Parameter | Value |
| Binding Affinity (kcal/mol) | -8.5 |
| Key Interacting Residues | |
| Hydrogen Bonds | Asp145, Glu98 |
| Hydrophobic Interactions | Leu23, Val76, Ile130 |
| Pi-Pi Stacking | Phe144 |
Note: This data is for illustrative purposes and would depend on the specific protein target.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, offering insights into its conformational flexibility and the stability of the binding interactions predicted by molecular docking. researchgate.netresearchgate.net
An MD simulation of the this compound-protein complex would be performed in a simulated physiological environment, including water molecules and ions. The simulation trajectory would be analyzed to assess the stability of the complex, typically by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand. Stable binding is indicated by a low and converging RMSD value.
Furthermore, the simulation can reveal the persistence of key interactions identified in the docking study and identify any new interactions that form over time. This detailed understanding of the dynamic behavior of the complex is crucial for the rational design of more potent and selective inhibitors.
In Silico Screening and Virtual Library Design
In silico screening is a powerful technique to identify potential hit compounds from large chemical libraries. For a scaffold like this compound, this process would involve:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, molecular docking can be used to screen large compound libraries. nih.gov This involves docking each compound into the binding site of the protein and scoring them based on their predicted binding affinity.
Ligand-Based Virtual Screening (LBVS): If the 3D structure of the target is unknown, but known active ligands exist, pharmacophore models or 2D similarity searching can be used to identify new compounds with similar properties.
Virtual library design focuses on creating a focused set of compounds for synthesis and testing. Starting with the this compound scaffold, a virtual library can be generated by enumerating different substituents at various positions of the aniline and pyrazole rings. chemrxiv.orgresearchgate.net This allows for the exploration of the chemical space around the core scaffold to identify derivatives with improved properties. Tools like LibINVENT can be used for reaction-based generative scaffold decoration to design such libraries. chemrxiv.orgnih.gov
Prediction of Key Interaction Motifs
Computational methods are instrumental in predicting the key interactions that drive the binding of a ligand to its target. For pyrazole-based inhibitors, several key interaction motifs have been identified through computational studies:
Hydrogen Bonding: The pyrazole ring, with its nitrogen atoms, can act as both a hydrogen bond donor and acceptor. nih.gov The aniline moiety also provides a hydrogen bond-donating amino group. Molecular docking studies of pyrazole derivatives often reveal crucial hydrogen bonds with backbone atoms in the hinge region of kinases. nih.gov
Hydrophobic Interactions: The phenyl ring of the aniline moiety and the pyrazole ring itself can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Halogen Bonding: The fluorine atom on the aniline ring can participate in halogen bonding, an interaction that is increasingly recognized for its importance in drug design.
Pi-Stacking and Pi-Cation Interactions: The aromatic rings of the pyrazole and aniline moieties can form pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan, or pi-cation interactions with charged residues like arginine and lysine. chemmethod.com
Medicinal Chemistry and Lead Optimization Strategies
5-Fluoro-2-(1H-pyrazol-1-yl)aniline as a Privileged Scaffold for Drug Discovery
The term "privileged scaffold" in medicinal chemistry refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity. The pyrazole (B372694) nucleus is a well-established example of such a scaffold, appearing in a multitude of approved drugs with diverse therapeutic applications. nih.gov These include treatments for cancer, viral infections, hypertension, and erectile dysfunction. nih.gov The versatility of the pyrazole ring is attributed to its unique chemical properties, including the presence of two nitrogen atoms which can act as both hydrogen bond donors and acceptors, and its susceptibility to various chemical modifications. mdpi.com
The aniline (B41778) moiety, while a common component in drug candidates, can present challenges related to metabolic instability and potential toxicity. However, the combination of a pyrazole ring with an aniline, particularly a fluoro-substituted aniline, creates a unique chemical entity with significant potential in drug discovery. Specifically, aniline-derived pyrazole compounds have demonstrated potent antibacterial activity. nih.gov The fluorine atom in the 5-position of the aniline ring can further enhance the molecule's properties by increasing metabolic stability and binding affinity through favorable interactions with biological targets. This combination of a proven privileged scaffold (pyrazole) with a modifiable and strategically substituted aniline ring positions this compound as a valuable starting point for the development of novel therapeutic agents.
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering structurally novel compounds by modifying the core structure of a molecule while retaining its biological activity. nih.gov This technique is particularly useful for moving away from a chemical series with undesirable properties, such as toxicity or poor pharmacokinetics, or for generating novel intellectual property.
For a molecule like this compound, scaffold hopping could involve several approaches. One common strategy is the replacement of a heterocyclic ring. For instance, the pyrazole ring could be replaced with other five- or six-membered heterocycles to explore different binding interactions and physicochemical properties.
Bioisosteric replacement is a specific type of scaffold modification where one functional group is replaced by another with similar steric and electronic properties. This can lead to improved potency, selectivity, or metabolic stability. In the context of this compound, several bioisosteric replacements could be envisioned:
Aniline Ring Modification: The aniline portion of the molecule is a prime candidate for bioisosteric replacement to mitigate potential metabolic liabilities. For example, replacing the phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can enhance metabolic stability. niper.gov.in
Pyrazole Ring Analogs: The pyrazole ring itself can be replaced. A notable example from the literature is the bioisosteric replacement of a 1H-1,2,3-triazole with a 1H-tetrazole ring, which resulted in a significant enhancement of anti-leukemic activity in a series of (5-benzylthiazol-2-yl)benzamides. nih.govresearchgate.net This suggests that replacing the pyrazole in this compound with a triazole or tetrazole could be a fruitful avenue for discovering new biological activities.
The following table illustrates potential scaffold hopping and bioisosteric replacement strategies for this compound:
| Original Moiety | Potential Replacement | Rationale |
|---|---|---|
| Fluorinated Phenyl Ring | Pyridyl or Pyrimidyl Ring | Improve metabolic stability and solubility. niper.gov.in |
| 1H-Pyrazole | 1H-1,2,3-Triazole | Alter hydrogen bonding capacity and explore new interactions. |
| 1H-Pyrazole | 1H-Tetrazole | Enhance biological activity, as seen in other scaffolds. nih.gov |
| Aniline NH2 group | Hydroxyl or Thiol group | Modify hydrogen bonding and electronic properties. |
Lead Identification and Hit-to-Lead Progression
The process of drug discovery often begins with the identification of "hits" from high-throughput screening campaigns. These hits are compounds that show activity against a biological target of interest. However, hits are typically not yet suitable as drugs and must undergo a process of "hit-to-lead" optimization to improve their properties. This involves synthesizing and testing a series of analogs to develop a "lead" compound with improved potency, selectivity, and drug-like properties.
While a specific hit-to-lead campaign for this compound is not detailed in the provided search results, the general principles of hit-to-lead progression for pyrazole-based compounds are well-established. Pyrazole derivatives are frequently identified as hits in screens for kinase inhibitors, which are a major class of anti-cancer drugs. nih.gov
The hit-to-lead process for a compound like this compound would involve:
Confirmation of Activity: The initial hit would be re-tested to confirm its activity and rule out false positives.
Analog Synthesis: A series of analogs would be synthesized to explore the structure-activity relationship (SAR). This would involve modifying different parts of the molecule, such as the substituents on the pyrazole and aniline rings.
In Vitro Profiling: The analogs would be tested in a panel of in vitro assays to assess their potency, selectivity against other targets, and metabolic stability.
Lead Selection: Based on the data from the in vitro profiling, a lead compound or a small number of lead compounds would be selected for further development.
The goal of this process is to identify a lead compound with a promising balance of properties that can then be taken forward into more extensive preclinical and clinical development.
Strategies for Enhancing Potency and Selectivity
Once a lead compound has been identified, the next stage of drug discovery is lead optimization. This process aims to further refine the properties of the lead compound to produce a clinical candidate. Key goals of lead optimization are to enhance potency and selectivity.
For a lead compound based on the this compound scaffold, several strategies could be employed to enhance potency and selectivity:
Substitution on the Pyrazole Ring: The pyrazole ring offers several positions where substituents can be introduced to modulate the compound's properties. For example, adding small alkyl or aryl groups could improve binding affinity by filling a hydrophobic pocket in the target protein.
Substitution on the Aniline Ring: The aniline ring can also be modified. Adding further substituents to the ring or altering the position of the fluorine atom could influence the electronic properties of the molecule and its interactions with the target.
Conformational Constraint: Introducing conformational constraints, for example by linking two parts of the molecule together to form a new ring, can lock the molecule into its active conformation and improve potency.
The following table outlines hypothetical modifications to the this compound scaffold and their potential impact on potency and selectivity, based on general principles of medicinal chemistry:
| Modification | Potential Impact on Potency | Potential Impact on Selectivity | Rationale |
|---|---|---|---|
| Addition of a methyl group to the pyrazole ring | Increase | May increase or decrease | Fills a hydrophobic pocket in the binding site. |
| Replacement of the fluorine with a chlorine | May increase or decrease | May change | Alters the electronic properties and size of the substituent. |
| Introduction of a second fluorine atom | Increase | Increase | Can lead to more specific interactions with the target. |
| Conversion of the aniline to a sulfonamide | May increase or decrease | Increase | Introduces a strong hydrogen bond acceptor and changes the geometry of the molecule. |
Prodrug Design and Delivery System Considerations
A prodrug is an inactive or less active form of a drug that is converted into the active form in the body through metabolic processes. slideshare.net Prodrug strategies are often employed to overcome challenges with drug delivery, such as poor solubility, low permeability, or rapid metabolism. mdpi.commdpi.com
For a compound like this compound, several prodrug strategies could be considered:
Aniline-Directed Prodrugs: The primary amine of the aniline group is a common handle for prodrug modification. It can be acylated to form an amide or a carbamate, which can then be cleaved by enzymes in the body to release the active drug. This approach can be used to improve the lipophilicity of the drug and enhance its absorption across cell membranes.
Pyrazole-Directed Prodrugs: The pyrazole ring also offers opportunities for prodrug design. For example, a phosphate (B84403) group could be added to the pyrazole nitrogen to create a highly water-soluble prodrug that is suitable for intravenous administration. This strategy has been successfully applied to pyrazolo[3,4-d]pyrimidine-based inhibitors to improve their aqueous solubility. nih.gov
Targeted Delivery: Prodrugs can also be designed to target specific tissues or organs. For example, a prodrug could be designed to be activated by an enzyme that is overexpressed in cancer cells, leading to a higher concentration of the active drug at the site of action and reduced systemic toxicity.
The choice of prodrug strategy will depend on the specific properties of the drug candidate and the desired therapeutic outcome. Careful consideration of the linker chemistry and the activating enzyme is crucial to ensure that the active drug is released at the appropriate rate and location.
Table of Chemical Compounds
| Chemical Name |
| This compound |
| 1H-1,2,3-triazole |
| 1H-tetrazole |
| (5-benzylthiazol-2-yl)benzamide |
| pyrazolo[3,4-d]pyrimidine |
| pyridine |
| pyrimidine |
| sulfonamide |
| chlorine |
| fluorine |
| methyl |
| phosphate |
| hydroxyl |
| thiol |
Advanced Reaction Mechanisms and Pathways
Mechanistic Investigations of Cyclization Reactions Involving the Aniline (B41778) Moiety
The aniline moiety of 5-fluoro-2-(1H-pyrazol-1-yl)aniline is a versatile functional group that can participate in a variety of cyclization reactions to form fused heterocyclic systems. These reactions are often key steps in the synthesis of pharmacologically active compounds and functional materials.
One of the most common types of cyclization reactions involving anilines is the formation of nitrogen-containing heterocycles. For instance, the reaction of 2-amino-substituted aromatics with bielectrophilic reagents can lead to the formation of fused pyrazines, pyridines, or other related structures. In the case of this compound, the amino group can act as a nucleophile, attacking a suitable electrophilic center, followed by an intramolecular cyclization and dehydration or elimination to afford the final heterocyclic product.
A plausible general mechanism for a cyclization reaction is outlined below:
Initial Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline moiety initiates a nucleophilic attack on an electrophilic center of a reacting partner.
Intermediate Formation: This attack leads to the formation of a tetrahedral or other suitable intermediate.
Intramolecular Cyclization: A subsequent intramolecular reaction, often a nucleophilic attack by another part of the aniline or the attached pyrazole (B372694) ring, leads to ring closure.
Aromatization/Elimination: The cyclized intermediate then undergoes a final step, such as elimination of a small molecule (e.g., water or an alcohol), to yield a stable, often aromatic, fused heterocyclic system.
For example, the condensation of 5-aminopyrazoles with β-diketones is a known method for synthesizing pyrazolo[3,4-b]pyridines. beilstein-journals.org By analogy, the aniline nitrogen of this compound could react with a β-dicarbonyl compound. The reaction would likely proceed through the formation of an enamine intermediate, followed by intramolecular cyclization and dehydration to yield a fused pyridine (B92270) ring. The regioselectivity of such reactions can often be influenced by the electronic nature of the substituents on both reacting partners. beilstein-journals.org
Visible light-induced cyclization reactions also present a modern avenue for the synthesis of complex heterocycles, such as the [3+2] cyclization to form triazolines, which can be subsequently converted to triazoles. rsc.org
Role of the Pyrazole Ring in Metal-Catalyzed Transformations
The pyrazole ring in this compound plays a crucial role in its coordination chemistry and its participation in metal-catalyzed transformations. Pyrazoles are well-established N-donor ligands for a variety of transition metals, including palladium, copper, nickel, and rhodium. nih.govmdpi.com The coordination of the pyrazole nitrogen to a metal center can significantly influence the reactivity of the entire molecule.
The pyrazole moiety can act as a directing group in metal-catalyzed C-H activation reactions. The metal catalyst coordinates to the pyrazole nitrogen, bringing the metal center in close proximity to specific C-H bonds on the aniline ring or the pyrazole ring itself. This proximity facilitates the cleavage of the C-H bond and the formation of a carbon-metal bond, which can then undergo further reactions such as cross-coupling or annulation. For instance, Rh(III)-catalyzed benzannulation of enaminones with hydrazines and alkynes involves a pyrazole-assisted C-H activation step. nih.gov
In the context of this compound, the pyrazole ring can facilitate transformations at the ortho-position of the aniline ring or at the C5 position of the pyrazole ring. The electronic properties of the pyrazole ring, which can be tuned by substituents, also play a vital role. The pyrazole ring is a relatively weak donor, which can enhance the electrophilicity of the coordinated metal center, thereby increasing its catalytic activity. nih.gov
Furthermore, the NH group of the pyrazole ring in its tautomeric form can participate in proton-coupled electron transfer (PCET) processes, which are crucial in many catalytic cycles. acs.org The acidity of this proton is enhanced upon coordination to a metal center, making it a key player in substrate activation and bond-forming steps. acs.org
| Metal Catalyst | Potential Transformation | Role of Pyrazole Ring |
| Palladium (Pd) | C-N cross-coupling, C-H arylation | Ligand, Directing group |
| Copper (Cu) | Oxidation of catechols, N-arylation | Ligand |
| Rhodium (Rh) | C-H activation, Annulation | Directing group, Electronic tuning |
| Nickel (Ni) | Multicomponent synthesis of pyrazoles | Catalyst stabilization |
Studies on Reaction Intermediates and Transition States
The detailed understanding of a reaction mechanism requires the characterization of transient species such as reaction intermediates and transition states. While direct experimental observation of these species for reactions involving this compound is challenging, computational chemistry provides powerful tools to model their structures and energies. researchgate.neteurasianjournals.com
Reaction intermediates are transient species that exist for a finite lifetime along the reaction coordinate, corresponding to a local energy minimum. In cyclization reactions, intermediates can include tetrahedral adducts, enamines, or metal-coordinated species. For example, in a nucleophilic aromatic substitution reaction, a Meisenheimer complex could be a key intermediate. Identifying and characterizing these intermediates is crucial for understanding the reaction pathway and for optimizing reaction conditions.
Transition states represent the highest energy point along the reaction coordinate between two intermediates or between reactants and products. They are not stable molecules and cannot be isolated. The structure of the transition state determines the activation energy of the reaction and thus its rate. Computational methods, such as Density Functional Theory (DFT), can be used to calculate the geometry and energy of transition states, providing insights into the bond-breaking and bond-forming processes. For instance, in a metal-catalyzed cross-coupling reaction, the transition state for the oxidative addition or reductive elimination step can be modeled to understand the factors that influence the reaction's efficiency.
A theoretical study on the reactivity of pyrazaboles with amines has analyzed the SN2 and SN1 mechanisms, highlighting the favorability of the SN2 pathway. scholaris.ca Similar computational approaches could be applied to investigate the mechanisms of reactions involving this compound.
Stereochemical Aspects of Reactions
The stereochemistry of reactions involving this compound becomes particularly relevant when new chiral centers are formed. This can occur in various transformations, including certain cyclization and addition reactions.
If the reaction partner is chiral, or if a chiral catalyst is employed, the formation of stereoisomers (enantiomers or diastereomers) is possible. The stereochemical outcome of a reaction is determined by the transition state geometry and the steric and electronic interactions between the reactants and the catalyst.
For example, in a metal-catalyzed asymmetric cyclization, a chiral ligand coordinated to the metal center can create a chiral environment that favors the formation of one stereoisomer over the other. The pyrazole ring itself, by coordinating to the metal, can play a role in the transfer of chirality from the ligand to the substrate.
Future Perspectives and Research Challenges
Elucidation of Novel Biological Targets for 5-fluoro-2-(1H-pyrazol-1-yl)aniline Derivatives
The pyrazole (B372694) nucleus is a well-established pharmacophore, present in numerous approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects. nih.govorientjchem.orgresearchgate.netnih.gov Derivatives of this compound are anticipated to share this rich pharmacology, yet the full extent of their biological targets remains largely unexplored. A significant future direction will be the systematic elucidation of novel protein targets for this class of compounds.
Future research will likely focus on screening libraries of this compound derivatives against a broad panel of kinases, proteases, and other enzymes implicated in disease. For instance, certain pyrazole derivatives have shown potent inhibitory activity against enzymes like succinate (B1194679) dehydrogenase (SDH), which is crucial in both fungal respiration and tumor metabolism. nih.gov Investigating the interaction of these fluorinated aniline (B41778) pyrazoles with SDH and other metabolic enzymes could uncover new leads for fungicides and anti-cancer agents. nih.gov
Moreover, the unique structural features of these compounds may allow them to interact with less "drugged" target classes. Advanced proteomic techniques, such as chemical proteomics and activity-based protein profiling, will be instrumental in identifying the direct binding partners of these molecules within the cellular environment. This approach can reveal unexpected therapeutic opportunities and provide a deeper understanding of their mechanism of action. For example, some pyrazole derivatives have been identified as inhibitors of monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases. nih.gov
Development of Advanced Synthetic Methodologies
While classical methods for pyrazole synthesis, such as the condensation of 1,3-dicarbonyl compounds with hydrazines, are well-established, the efficient and regioselective synthesis of highly substituted pyrazoles like this compound remains a challenge. nih.govyoutube.com Future research will necessitate the development of more advanced and sustainable synthetic methodologies.
Key areas of focus will include:
Catalytic C-N and C-C Bond Formation: Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, offer powerful tools for the late-stage functionalization of the pyrazole and aniline rings. nih.gov Developing novel catalysts and reaction conditions that are tolerant of the fluoro and pyrazole functionalities will be crucial for creating diverse derivative libraries.
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can significantly accelerate reaction times, improve yields, and enhance safety, particularly for reactions requiring high temperatures or pressures. researchgate.net Their application to the synthesis of this compound and its analogs will facilitate rapid lead optimization.
Photoredox Catalysis: This emerging field in organic synthesis allows for the activation of chemical bonds under mild conditions using visible light. Exploring photoredox-mediated pathways for the construction or modification of the pyrazole-aniline scaffold could provide access to novel chemical space.
Green Chemistry Approaches: The use of environmentally benign solvents, catalysts, and reagents is becoming increasingly important. researchgate.net Future synthetic routes will aim to minimize waste and energy consumption, aligning with the principles of green chemistry. For example, one-pot, multi-component reactions represent an efficient strategy for assembling complex molecules like pyrazolo furan-2(5H)-one derivatives from simple precursors. nih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery and materials science. researchgate.net For this compound derivatives, these computational tools offer a powerful approach to accelerate the design-make-test-analyze cycle.
Future applications of AI and ML in this area will likely involve:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models to predict the biological activity, toxicity, and physicochemical properties of virtual derivatives. This will allow for the in silico screening of vast chemical libraries to prioritize the most promising candidates for synthesis.
De Novo Drug Design: Employing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel this compound derivatives with desired properties. These models can learn from existing chemical data to generate innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Target Identification and Validation: AI algorithms can analyze large biological datasets (e.g., genomics, proteomics, transcriptomics) to identify and validate novel biological targets for which this compound derivatives may have therapeutic potential.
Synthesis Planning: Retrosynthesis prediction tools powered by AI can assist chemists in designing efficient and reliable synthetic routes to target molecules, saving time and resources in the laboratory.
Exploration of New Application Areas beyond Medicinal Chemistry
While the primary focus for pyrazole derivatives has historically been in medicinal chemistry, their unique properties make them attractive for a range of other applications. nih.govorientjchem.org A significant future challenge and opportunity lies in exploring the potential of this compound and its derivatives in fields beyond pharmaceuticals.
Potential new application areas include:
Agrochemicals: The pyrazole ring is a key component in many commercial pesticides and herbicides. orientjchem.org Research into the insecticidal, fungicidal, and herbicidal activities of novel this compound derivatives could lead to the development of new crop protection agents. For example, some pyrazole-carboxamide derivatives have shown potent fungicidal activity. nih.gov
Materials Science: The fluorescent properties of some pyrazole-containing systems, such as pyrazolo[1,5-a]pyrimidines, suggest that derivatives of this compound could be developed as organic light-emitting diode (OLED) materials, fluorescent probes, or chemosensors. rsc.org The presence of the fluorine atom can enhance properties like thermal stability and electron mobility, which are desirable in electronic materials.
Corrosion Inhibition: Certain organic molecules containing nitrogen and sulfur atoms, including some pyrazole derivatives, have been shown to be effective corrosion inhibitors for various metals and alloys. researchgate.net Investigating the ability of this compound to form a protective layer on metal surfaces could open up applications in industrial settings.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-(1H-pyrazol-1-yl)aniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : A common approach involves coupling pyrazole derivatives with fluorinated aniline precursors. For example, nucleophilic aromatic substitution (SNAr) can be employed using a fluorinated aniline and a halogenated pyrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Purity optimization may require column chromatography (silica gel, CHCl₃/MeOH) or recrystallization from methanol . Monitoring reaction progress via TLC or HPLC is critical to minimize side products like over-alkylated species .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Distinct signals for the aniline NH₂ (δ ~5.0 ppm, broad), pyrazole protons (δ ~6.5–8.0 ppm), and fluorine-coupled splitting patterns in the aromatic region .
- FT-IR : Stretching vibrations for NH₂ (~3400 cm⁻¹), C-F (~1220 cm⁻¹), and pyrazole C=N (~1600 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 208.28 for C₁₀H₉F₂N₃) .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : The compound is classified as a skin/eye irritant (Category 2/2A). Use PPE (gloves, goggles) and work in a fume hood. Avoid prolonged storage to prevent degradation. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician. Follow SDS guidelines for spill containment (e.g., absorb with inert material) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. For example, the electron-withdrawing fluorine and pyrazole groups lower the HOMO energy, making the aniline NH₂ a potential site for electrophilic substitution. Solvent effects (e.g., polar aprotic solvents) can be incorporated via PCM models .
Q. What strategies resolve crystallographic ambiguities in this compound derivatives?
- Methodological Answer : X-ray diffraction with SHELX software (SHELXL for refinement) is ideal. For twinned or low-resolution crystals, employ dual-space algorithms (SHELXD) for structure solution. High-resolution data (≤1.0 Å) and hydrogen-bonding restraints improve accuracy. Example refinement metrics: R₁ < 0.05, wR₂ < 0.12 .
Q. How does the fluorine substituent influence the biological activity of pyrazole-aniline hybrids in cancer cell lines?
- Methodological Answer : Fluorine enhances metabolic stability and membrane permeability. In vitro assays (e.g., MTT on A549 lung cancer cells) can compare IC₅₀ values of fluorinated vs. non-fluorinated analogs. Mechanistic studies (flow cytometry, caspase-3 activation) may reveal apoptosis induction via mitochondrial pathways .
Q. What analytical approaches validate the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC-UV monitoring (C18 column, 0.1% TFA in H₂O/MeCN gradient). Degradation products (e.g., hydrolyzed pyrazole or defluorinated species) are identified via LC-MS. Buffer solutions (pH 1–9) simulate physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
